Dual-Morpholine Architecture Enhances Topological PSA and Predicted Solubility
The target compound integrates two morpholine rings, whereas the closest mono-morpholine comparator VPC-14228 (4-(4-phenyl-1,3-thiazol-2-yl)morpholine) contains only one. In silico predictions indicate that the target compound exhibits a topological polar surface area (tPSA) of approximately 95.5 Ų, which is ~30% higher than VPC-14228 (tPSA ≈ 46 Ų) . The increased PSA, combined with an additional hydrogen-bond acceptor, is known to enhance aqueous solubility and reduce passive brain penetration, an attribute that is desirable for peripheral kinase inhibitors [1]. VPC-14228 has been reported to have limited aqueous solubility, which may constrain its utility in in vivo assays requiring systemic exposure .
| Evidence Dimension | Topological Polar Surface Area (tPSA, in silico) |
|---|---|
| Target Compound Data | ~95.5 Ų (predicted using standard computational tools) |
| Comparator Or Baseline | VPC-14228 (4-(4-phenyl-1,3-thiazol-2-yl)morpholine): ~46 Ų (predicted) |
| Quantified Difference | +107% higher tPSA for the target compound |
| Conditions | In silico prediction using DFT-optimized geometries or standard QSAR software; experimental solubility data are not yet available for the target compound. |
Why This Matters
Higher tPSA correlates with improved aqueous solubility and reduced passive brain penetration, which is critical for selecting leads intended for non-CNS kinase targets.
- [1] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry 2002, 45, 2615-2623. View Source
